2-Azaspiro[3.3]heptane
Overview
Description
2-Azaspiro[3.3]heptane is a unique spirocyclic compound characterized by a nitrogen atom incorporated into a bicyclic structure. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a bioisostere for piperidine, a common structural motif in many pharmaceuticals . The spirocyclic structure imparts rigidity and unique spatial properties, making it a valuable scaffold for drug design and synthesis .
Mechanism of Action
Target of Action
2-Azaspiro[3.3]heptane is a synthetic compound that has been identified as a valuable target for drug discovery programs . It has been biologically validated as a bioisostere of piperidine , a common structure found in many pharmaceuticals . The primary targets of this compound are likely to be similar to those of piperidine, given their structural similarity.
Mode of Action
The mode of action of 2-Azaspiro[3As a bioisostere of piperidine , it is likely to interact with its targets in a similar manner. Bioisosteres are compounds that have similar physical or chemical properties and can have similar biological activities. Therefore, this compound may interact with its targets by mimicking the action of piperidine .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3Given its role as a bioisostere of piperidine , it may be involved in similar biochemical pathways. Piperidine is a common structure in many pharmaceuticals , suggesting that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of 2-Azaspiro[3As a bioisostere of piperidine , it is likely to have similar ADME properties. Piperidine bioisosteres are known to improve pharmacokinetics due to their lesser susceptibility to natural degrading enzymes .
Result of Action
The molecular and cellular effects of 2-Azaspiro[3As a bioisostere of piperidine , it is likely to produce similar effects. For instance, when this core was incorporated into the anesthetic drug bupivacaine instead of the piperidine fragment, it resulted in a new patent-free analogue with high activity .
Biochemical Analysis
Biochemical Properties
2-Azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic process.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the JAK-STAT signaling pathway, which is essential for immune response and cell growth . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain proteases, which play a role in protein degradation and turnover . This inhibition can result in the accumulation of specific proteins, affecting cellular processes and functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that this compound remains stable under various conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold doses for this compound, beyond which toxic effects such as liver damage and oxidative stress are observed. These findings highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of amino acids and nucleotides, leading to changes in cellular energy balance and biosynthesis . The interaction of this compound with key metabolic enzymes underscores its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its biological activity . For example, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells and tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction. One common method includes the thermal cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to engage 2-isoxazoline-3-carboxylates in intermolecular coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection steps . These methods are designed to ensure high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized to form N-oxides.
Reduction: Reduction of the β-lactam ring to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or alane are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the β-lactam ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Medicine: Explored for its use in the design of new pharmaceuticals, particularly anesthetics and analgesics.
Industry: Utilized in the development of new materials and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane is often compared to other spirocyclic compounds and piperidine derivatives:
1-Azaspiro[3.3]heptane: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Piperidine: A common motif in many drugs, this compound serves as a bioisostere, offering similar properties with added rigidity.
2-Oxa-1-azaspiro[3.2.0]heptane: Another spirocyclic compound with applications in drug discovery, but with different electronic and steric properties.
The uniqueness of this compound lies in its ability to provide a rigid, three-dimensional scaffold that can enhance the selectivity and potency of bioactive compounds.
Properties
IUPAC Name |
2-azaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6(3-1)4-7-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEJAHMNOVMSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608344 | |
Record name | 2-Azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
665-04-3 | |
Record name | 2-Azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 665-04-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-azaspiro[3.3]heptane an attractive scaffold in drug discovery?
A: this compound is a valuable scaffold in drug discovery because it serves as a conformationally restricted analog of piperidine, a common motif found in numerous drugs. This rigid structure can enhance binding affinity and selectivity for target proteins. Additionally, incorporating this compound can influence a molecule's physicochemical properties, such as lipophilicity, potentially improving its pharmacokinetic profile.
Q2: Are there efficient synthetic routes available for 2-azaspiro[3.3]heptanes?
A: Yes, several efficient synthetic approaches for 2-azaspiro[3.3]heptanes have been developed. For example, researchers have reported highly diastereoselective additions of cyclobutanecarboxylate anions to imines, yielding enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. Additionally, visible-light photocatalysis has been employed for the synthesis of polysubstituted 2-azaspiro[3.3]heptanes via intermolecular [2+2] cycloaddition reactions.
Q3: Can you elaborate on the use of this compound as a building block in drug design?
A: The versatility of this compound lies in its ability to be further functionalized. Derivatives of this compound-1-carboxylic acid can be readily synthesized, offering diverse functional groups for incorporation into bioactive compounds. This structural flexibility makes it particularly useful in exploring structure-activity relationships (SAR).
Q4: Has the this compound scaffold been explored for specific therapeutic targets?
A: Research indicates that this compound derivatives have shown promise as orally bioavailable fetal hemoglobin inducers. These compounds highlight the potential of this scaffold in developing novel therapeutics for various diseases.
Q5: Are there any limitations to using this compound as a bioisostere?
A: While this compound can effectively replace piperidine in some cases, research suggests that it may not be a suitable bioisostere when not used as a terminal group. This is attributed to significant geometric differences that could affect binding interactions with target proteins.
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